
Ethyl 2-(aminomethyl)-5-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-5-methylhexanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-methylhexanoate typically involves the esterification of 2-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. One common method is to react the acid with ethanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(aminomethyl)-5-methylhexanoic acid.
Reduction: 2-(aminomethyl)-5-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of ethyl 2-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active 2-(aminomethyl)-5-methylhexanoic acid, which can then participate in various biochemical pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Ethyl 2-(aminomethyl)-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-hydroxyhexanoate: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and biological activity.
Ethyl 2-(aminomethyl)-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl 2-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |
Clé InChI |
FVINHLIFUPIAMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(C)C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


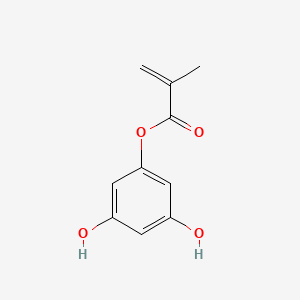

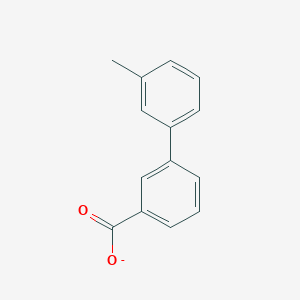
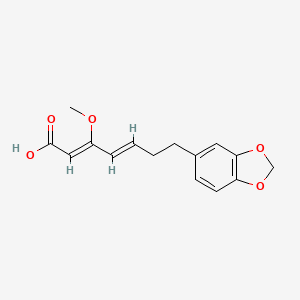



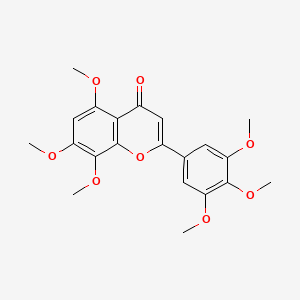

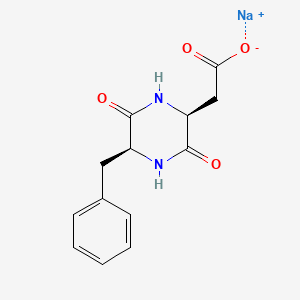
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)

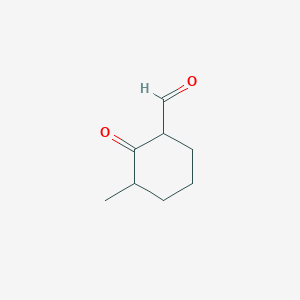
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
